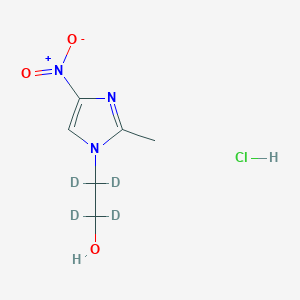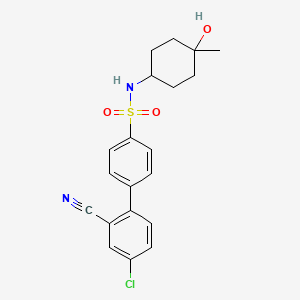
Isometronidazole-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isometronidazole-d4 (hydrochloride) is a deuterium-labeled derivative of Isometronidazole. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
The synthesis of Isometronidazole-d4 (hydrochloride) involves the incorporation of deuterium into the Isometronidazole molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Isometronidazole are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterium-labeled Isometronidazole is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial production methods for Isometronidazole-d4 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Isometronidazole-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Isometronidazole-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of Isometronidazole-d4 (hydrochloride) is similar to that of Isometronidazole. It involves the reduction of the nitro group to form reactive intermediates that interact with deoxyribonucleic acid and electron-transport proteins, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against anaerobic bacteria and protozoa .
Comparison with Similar Compounds
Isometronidazole-d4 (hydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart, Isometronidazole. Similar compounds include:
Metronidazole: A widely used antibiotic with similar chemical structure and mechanism of action.
Tinidazole: Another nitroimidazole derivative with similar applications but different pharmacokinetic properties.
Secnidazole: A nitroimidazole with a longer half-life and different therapeutic uses
Properties
Molecular Formula |
C6H10ClN3O3 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-5-7-6(9(11)12)4-8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; |
InChI Key |
JECPEFKCSPMQKO-DAHDXRBSSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-].Cl |
Canonical SMILES |
CC1=NC(=CN1CCO)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)





![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)




